molecular formula C8H6N2O4 B12906264 1-(5-Oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione CAS No. 41473-41-0

1-(5-Oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B12906264
CAS No.: 41473-41-0
M. Wt: 194.14 g/mol
InChI Key: MPQWBCZDNGLEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione (CAS 41473-41-0) is a high-purity chemical compound supplied for research and development purposes. This molecule features a pyrimidine-2,4(1H,3H)-dione (uracil) scaffold fused to a 5-oxo-2,5-dihydrofuran ring system. While direct biological data for this specific compound is limited in the public domain, its core structure is of significant interest in medicinal chemistry. Research on closely related dihydrofuran-pyrimidinedione hybrids has demonstrated considerable potential. For instance, similar molecular frameworks have been investigated as novel inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a promising target for the development of new antimalarial agents . Furthermore, analogous N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine scaffolds have shown in vitro anticancer activity against human colon and prostate cancer cell lines, with molecular docking studies indicating interaction with therapeutic targets like EGFR tyrosine kinase . The reactivity of its dihydrofuranone moiety also makes it a valuable synthetic intermediate for further chemical transformations and the construction of more complex heterocyclic systems . This product is intended for research use by qualified professionals only. It is not for diagnostic or therapeutic use.

Properties

CAS No.

41473-41-0

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

IUPAC Name

1-(5-oxo-2H-furan-2-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C8H6N2O4/c11-5-3-4-10(8(13)9-5)6-1-2-7(12)14-6/h1-4,6H,(H,9,11,13)

InChI Key

MPQWBCZDNGLEMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC1N2C=CC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis

The typical synthetic route involves:

  • Condensation reactions between appropriate pyrimidine precursors (such as uracil derivatives) and dihydrofuran or its precursors.
  • Cyclization steps to close the dihydrofuran ring onto the pyrimidine core.
  • Use of selective catalysts to promote ring formation and control stereochemistry.

These steps are often performed sequentially or in one-pot multicomponent reactions to improve efficiency and yield.

One-Pot Multicomponent Reactions with Hybrid Catalysts

Recent advances have employed one-pot multicomponent reactions using hybrid catalysts, including:

  • Organocatalysts
  • Metal catalysts (heterogeneous and homogeneous)
  • Ionic liquid catalysts
  • Nanocatalysts
  • Green solvents or catalyst-/solvent-free conditions

These methods facilitate the formation of fused pyrimidine-dihydrofuran systems with high diastereoselectivity and yield, while being environmentally friendly and operationally simple.

Detailed Preparation Methods

Condensation and Cyclization Strategy

A common approach starts with the condensation of uracil or substituted pyrimidine-2,4-dione with a 2,3-dihydrofuran derivative under acidic or catalytic conditions. This is followed by cyclization to form the 5-oxo-2,5-dihydrofuran ring fused to the pyrimidine.

Step Reagents/Conditions Outcome Notes
1. Condensation Uracil derivative + 2,3-dihydrofuran, acid catalyst (e.g., p-toluenesulfonic acid) Formation of intermediate adduct Acid catalysis promotes nucleophilic attack and ring closure
2. Cyclization Heating or reflux in solvent (DMF, acetonitrile) Formation of fused dihydrofuran-pyrimidine ring High diastereoselectivity observed; stereochemistry controlled by catalyst and solvent
3. Purification Column chromatography or recrystallization Pure 1-(5-oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4-dione Yields vary depending on substituents and conditions

This method benefits from readily available starting materials and moderate reaction times but may require optimization for yield and stereoselectivity.

One-Pot Multicomponent Reaction Using Hybrid Catalysts

A more advanced and efficient method involves a one-pot reaction combining:

  • Aromatic aldehydes
  • Urea or thiourea
  • 2,3-dihydrofuran or tetrahydrofuran derivatives

in the presence of hybrid catalysts such as organocatalysts or metal catalysts.

Catalyst Type Reaction Conditions Advantages Yield & Selectivity
Organocatalysts (e.g., p-TSA) Reflux in DMF/CH3CN, 60 °C Metal-free, environmentally friendly, high diastereoselectivity (>19:1) Moderate to high yields; stereoselective formation of cis-isomers
Metal catalysts (heterogeneous/homogeneous) Mild heating, solvent varies Enhanced reaction rates, catalyst recyclability High yields, good stereocontrol
Ionic liquid catalysts Room temperature to reflux Green solvent properties, catalyst reuse Comparable yields, simplified workup
Nanocatalysts Mild conditions, short reaction times High surface area, efficient catalysis High yields, potential for scale-up

This approach allows the synthesis of a combinatorial library of pyrimidine derivatives with fused dihydrofuran rings, facilitating medicinal chemistry applications.

Green Solvent and Catalyst-Free Methods

Some protocols have explored green solvents or catalyst-free conditions to minimize environmental impact. These methods typically involve longer reaction times and may yield lower product amounts but are valuable for sustainable chemistry.

Research Findings and Optimization Parameters

  • Electronic Effects: Substituents on the pyrimidine or aldehyde precursors influence reactivity. Electron-releasing groups enhance reaction rates and yields compared to electron-withdrawing groups.
  • Stereoselectivity: The choice of catalyst and solvent critically affects the diastereoselectivity, often favoring the cis-isomer with three consecutive chiral centers.
  • Reaction Time: One-pot methods reduce total synthesis time compared to stepwise approaches but may require fine-tuning of catalyst loading and temperature.
  • Catalyst Recyclability: Hybrid catalysts, especially nanocatalysts and ionic liquids, can be recovered and reused without significant loss of activity, improving cost-effectiveness.

Summary Table of Preparation Methods

Method Key Reagents Catalyst Conditions Yield Selectivity Notes
Stepwise Condensation & Cyclization Uracil derivative + 2,3-dihydrofuran Acid catalyst (p-TSA) Reflux in DMF/CH3CN, 60 °C Moderate to high High diastereoselectivity Requires purification steps
One-Pot Multicomponent Reaction Aromatic aldehyde + urea + dihydrofuran Organocatalysts, metal catalysts, ionic liquids Mild heating, solvent varies High >19:1 cis-selectivity Environmentally friendly, scalable
Green Solvent / Catalyst-Free Same as above None or green solvents Longer reaction times Lower Moderate Sustainable but less efficient

Chemical Reactions Analysis

Types of Reactions: 1-(5-Oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

1-(5-Oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound featuring a pyrimidine ring linked to a dihydrofuran moiety. It is a pyrimidine derivative known for diverse biological activities and medicinal chemistry applications.

Chemical Properties and Reactions

The chemical behavior of this compound is influenced by its functional groups. Key reactions include those typical of pyrimidine derivatives.

Potential Applications

The unique structural features of this compound make it valuable in various fields:

  • Antimalarial Activity: This compound shows potential antimalarial activity against Plasmodium falciparum, the causative agent of malaria. Modifications to the hydrophobic groups of similar compounds can significantly influence their inhibitory potency against PfDHODH (dihydroorotate dehydrogenase), an enzyme crucial for the survival of the parasite.
  • Medicinal Chemistry: Due to its pyrimidine core and 5-oxo-2,5-dihydrofuran substituent, this compound is used in medicinal chemistry. Pyrimidine derivatives are known for their diverse biological activities.
  • Synthesis: The synthesis of this compound typically involves multi-step organic reactions.

Mechanism of Action

The mechanism of action of 1-(5-Oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors to elicit a cellular response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares 1-(5-Oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione with structurally related pyrimidine-2,4-dione derivatives:

Compound Name Key Structural Features Biological/Industrial Applications Reference Standards/Notes
This compound 5-Oxo-dihydrofuran ring; no additional methyl or halogen substituents Unknown (likely research intermediate) Not listed as a pharmaceutical impurity or API in current guidelines .
Stavudine (1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione) Hydroxymethyl and methyl groups on dihydrofuran and pyrimidine rings Antiretroviral (anti-HIV) therapy Listed as Impurity A(EP) in pharmaceutical standards; CAS 3056-17-5 .
1-(Thietane-3-yl)pyrimidine-2,4(1H,3H)-dione Thietane (3-membered sulfur ring) instead of dihydrofuran Synthetic intermediate; no reported bioactivity Synthesized via nucleophilic ring-opening reactions; low yields reported .
2′-Deoxyuridine (1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione) Tetrahydrofuran ring with hydroxymethyl and hydroxyl groups Nucleoside analog; DNA synthesis studies CAS 951-78-0; molecular weight 228.2; used in biochemical research .
1-((2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione Similar dihydrofuran backbone with hydroxymethyl group Probable metabolite or impurity of stavudine CAS 5974-93-6; listed in impurity profiles .

Key Research Findings

Substituent Impact on Bioactivity :

  • The hydroxymethyl group in stavudine is critical for its anti-HIV activity, enabling phosphorylation and incorporation into viral DNA . In contrast, the 5-oxo group in the target compound may reduce metabolic stability or alter binding affinity due to increased electron-withdrawing effects.
  • Methyl substituents on the pyrimidine ring (e.g., stavudine) enhance lipophilicity and bioavailability, whereas unsubstituted analogs like the target compound may exhibit lower membrane permeability .

Synthetic Utility :

  • Derivatives with dihydrofuran or tetrahydrofuran rings (e.g., stavudine, 2′-deoxyuridine) are typically synthesized via glycosylation or cyclization reactions . The target compound’s 5-oxo group suggests a possible synthesis route involving oxidation of a hydroxymethyl precursor.

Pharmaceutical Relevance: Stavudine and related analogs are tightly regulated as APIs or impurities (e.g., Impurity A(EP)), emphasizing the importance of structural precision in quality control .

Comparative Data Table: Physicochemical Properties

Property Target Compound Stavudine 2′-Deoxyuridine
Molecular Formula C₉H₈N₂O₅ C₁₀H₁₂N₂O₅ C₉H₁₂N₂O₅
Molecular Weight ~224.17 (estimated) 224.21 228.20
Key Functional Groups 5-Oxo-dihydrofuran Hydroxymethyl-dihydrofuran Hydroxymethyl-tetrahydrofuran
CAS Number Not explicitly listed 3056-17-5 951-78-0
Reported Applications Research intermediate Anti-HIV drug Biochemical studies

Biological Activity

1-(5-Oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, also known by its CAS number 41473-41-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H6N2O4. The structure features a pyrimidine ring fused with a 5-oxo-dihydrofuran moiety, which contributes to its biological activity. The compound exhibits a molecular weight of approximately 194.14 g/mol and has been characterized using various spectroscopic methods including NMR and mass spectrometry.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The method often includes the formation of the pyrimidine ring followed by the introduction of the furan moiety through cyclization reactions. Detailed synthetic pathways have been documented in the literature, emphasizing the importance of optimizing reaction conditions for yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. For instance:

  • Inhibition Studies : The compound demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate that it is more effective against Gram-positive bacteria due to differences in their cell wall structures .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Pseudomonas aeruginosa64

Antitumor Activity

In addition to its antibacterial properties, this compound has shown potential antitumor activity. Research has indicated that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at various phases .

Other Biological Activities

The compound has also been evaluated for:

  • Antiviral Activity : Preliminary studies suggest efficacy against certain viral strains.
  • Anti-inflammatory Effects : In vitro assays indicate that it may reduce inflammatory markers in cell cultures.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of various kinases involved in cellular signaling pathways related to cancer progression and inflammation .

Case Studies and Research Findings

Several case studies have documented the biological activities of this compound:

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antibacterial effects of this compound against a panel of pathogens. Results showed that metal complexes of this compound exhibited enhanced antibacterial activity compared to its uncomplexed form .
  • Antitumor Mechanism Investigation : Another research effort focused on understanding the molecular mechanisms behind its antitumor effects. The study utilized molecular docking techniques to predict interactions with target proteins involved in tumor growth .

Q & A

Q. What are the recommended synthetic routes for 1-(5-Oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione?

  • Methodological Answer : The compound can be synthesized via nucleophilic ring-opening reactions. For example, chloromethylthiirane reacts with pyrimidine-2,4(1H,3H)-diones under basic conditions to yield thietane-substituted derivatives . Another route involves condensation of aldehydes with uracil in a 1:1 molar ratio using concentrated HCl as a catalyst at 70°C, producing bis(pyrimidine-2,4(1H,3H)-dione) derivatives . Optimization of reaction conditions (e.g., solvent, temperature, stoichiometry) is critical to avoid side products.

Q. How can the structural and electronic properties of this compound be characterized?

  • Methodological Answer : Use a combination of experimental and computational techniques:
  • Experimental : X-ray crystallography for solid-state conformation, NMR (¹H/¹³C) for solution-phase structure, and IR spectroscopy for functional group analysis.
  • Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze electronic properties, frontier molecular orbitals, and electrostatic potential maps .

Q. What are the stability and optimal storage conditions for this compound?

  • Methodological Answer : The compound is sensitive to heat, moisture, and oxidation. Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation . Purity (>95%) should be verified via HPLC before use. Avoid prolonged exposure to light, as photolytic decomposition is observed in related pyrimidine-diones .

Advanced Research Questions

Q. How can biological activity (e.g., antiviral or anticancer potential) be evaluated for this compound?

  • Methodological Answer :
  • In vitro assays : Test inhibition of HIV-1 capsid protein using fluorescence-based binding assays . For anticancer activity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) and compare IC₅₀ values against controls.
  • Drug delivery : Formulate hydrophobic-core PEGylated nanoparticles to enhance solubility and bioavailability, as demonstrated for similar uracil derivatives .

Q. What computational approaches are suitable for predicting interaction mechanisms with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to model binding to HIV-1 capsid protein or enzymes like DNA methyltransferases . MD simulations (GROMACS) over 100+ ns can assess stability of ligand-target complexes. QSAR models may correlate substituent effects (e.g., electronegative groups) with activity .

Q. How can contradictions in synthetic yields or product isolation be resolved?

  • Methodological Answer :
  • Optimization : Vary reaction parameters systematically (e.g., acid concentration, temperature) to minimize byproducts like bis(pyrimidine-diones) .
  • Analytical tools : Use LC-MS to track intermediates and UPLC to isolate products. For challenging separations, employ preparative chromatography with C18 columns.

Q. What methodologies are used to study pharmacokinetic (PK) properties?

  • Methodological Answer :
  • In vivo PK : Administer the compound in rodent models and measure plasma concentration via LC-MS/MS. Calculate parameters like half-life (t₁/₂) and clearance (CL).
  • In silico prediction : Use ADMET predictors (e.g., SwissADME) to estimate logP, bioavailability, and blood-brain barrier permeability .

Q. How can mechanistic insights into enzyme inhibition be validated experimentally?

  • Methodological Answer :
  • Kinetic assays : Perform steady-state inhibition assays (e.g., fluorogenic substrates for proteases) to determine inhibition constants (Kᵢ).
  • Structural biology : Co-crystallize the compound with target enzymes (e.g., HIV-1 reverse transcriptase) to resolve binding modes via X-ray diffraction .

Q. What safety and toxicity assessments are required for preclinical studies?

  • Methodological Answer :
  • Acute toxicity : Conduct OECD Guideline 423 tests in rodents, monitoring for signs of neurotoxicity or organ damage.
  • Genotoxicity : Use Ames tests (bacterial reverse mutation assay) and micronucleus assays to assess mutagenic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.